2-(4-Chlorophenyl)cyclopropan-1-amine
Description
Significance of Cyclopropane (B1198618) Ring Systems in Bioactive Molecules
The cyclopropane ring is a distinctive structural motif that imparts valuable properties to bioactive molecules. nih.gov Its inclusion in a molecule's structure can significantly influence its biological activity and physicochemical properties. unl.pt
Conformational Rigidity : The three-membered ring of cyclopropane is highly strained and rigid. nbinno.com This rigidity helps to lock the conformation of a molecule, reducing the number of possible shapes it can adopt. nbinno.com This conformational constraint can lead to higher binding affinity and selectivity for specific biological targets, such as enzymes and receptors. nbinno.comresearchgate.net
Metabolic Stability : Compared to more flexible linear chains, the cyclopropane ring is often more resistant to metabolic breakdown by enzymes in the body. nbinno.comhyphadiscovery.com This increased metabolic stability can result in a longer duration of action for a drug, which is a desirable attribute in pharmaceutical development. nbinno.com
Unique Electronic Properties : The bonding in a cyclopropane ring is unusual, with a higher degree of p-character, which gives it some properties similar to a double bond. nbinno.com This electronic nature can influence how the molecule interacts with its biological target. nbinno.com
Improved Physicochemical Properties : Incorporating a cyclopropane ring can alter a molecule's properties, such as lipophilicity (its ability to dissolve in fats and oils). researchgate.net This can be fine-tuned to enhance potency and reduce off-target effects. researchgate.net
The strategic incorporation of cyclopropane rings is a widely used tactic in modern drug discovery to enhance the performance of therapeutic agents. nbinno.comthieme-connect.com
Overview of Amine Functionalities in Pharmaceutical and Agrochemical Research
The amine functional group is one of the most prevalent and essential components in the design of biologically active compounds. researchgate.netbyjus.com Amines are organic derivatives of ammonia (B1221849) and are fundamental to the structure of countless molecules used in medicine and agriculture. byjus.comrawsource.com
Building Blocks of Life and Drugs : Amines are the foundational components of amino acids, which in turn are the building blocks of proteins. byjus.comrawsource.com Many neurotransmitters, such as serotonin (B10506) and dopamine (B1211576), are also amines, highlighting their critical role in biological systems. rawsource.com In pharmaceuticals, the amine group is a key feature in a vast array of drugs, including analgesics, antidepressants, and antihistamines. diplomatacomercial.comvedantu.com
Role in Agrochemicals : In the agricultural sector, amine derivatives are integral to the formulation of herbicides, insecticides, and fungicides. longdom.orgrawsource.comdiplomatacomercial.com Their chemical properties are leveraged to create effective crop protection agents. diplomatacomercial.com
Basicity and Interactions : The nitrogen atom in an amine group has a lone pair of electrons, which makes it basic. byjus.com This allows it to form salts and participate in hydrogen bonding, which are crucial interactions for a drug binding to its target receptor.
The versatility and fundamental role of the amine group make it a cornerstone of synthetic chemistry for producing new and effective pharmaceutical and agrochemical products. researchgate.net
Research Context of 2-(4-Chlorophenyl)cyclopropan-1-amine within Cyclopropylamine (B47189) Scaffold Studies
The compound this compound belongs to the family of 2-phenylcyclopropylamines. The parent compound of this family, trans-2-phenylcyclopropylamine, also known as tranylcypromine (B92988), is a well-known pharmaceutical agent used as a monoamine oxidase (MAO) inhibitor for the treatment of depression. nih.govwikipedia.org
Research has established that the 2-phenylcyclopropylamine scaffold is a "privileged scaffold," meaning it can be used as a template to design inhibitors for multiple biological targets. nih.gov For instance, beyond MAO, derivatives of this scaffold have been extensively investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. researchgate.netresearchgate.netnih.gov
The development of analogs of tranylcypromine involves modifying the phenyl ring or the amine group to enhance potency and selectivity for specific targets. researchgate.netresearchgate.net The introduction of a chlorine atom at the 4-position of the phenyl ring, creating this compound, is a strategic modification intended to alter the electronic and steric properties of the parent molecule. Such modifications can lead to improved inhibitory activity or selectivity for enzymes like LSD1 or other amine oxidases. nih.govresearchgate.net The study of halogenated derivatives like the 4-chloro compound is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a pharmacologically active scaffold. nih.gov
Below is a table detailing the properties of different isomers and related structures of the subject compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (1R,2S)-2-(4-Chlorophenyl)cyclopropan-1-amine | 209738-22-7 bldpharm.com | C₉H₁₀ClN | 167.63 |
| 1-(4-Chlorophenyl)cyclopropanamine hydrochloride | 1009102-44-6 sigmaaldrich.com | C₉H₁₁Cl₂N | 204.10 |
| 2-(4-chlorophenyl)propan-1-amine hydrochloride | 75425-55-7 sinfoochem.com | C₉H₁₃Cl₂N | 206.11 |
| (2R)-1-(4-chlorophenyl)propan-2-amine | 405-47-0 evitachem.com | C₉H₁₂ClN | 169.65 |
| 2-(4-Chlorophenyl)ethylamine | 156-41-2 sigmaaldrich.com | C₈H₁₀ClN | 155.62 |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLXPSANRSPTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976632 | |
| Record name | 2-(4-Chlorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61114-41-8 | |
| Record name | 2-(4-Chlorophenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61114-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)cyclopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061114418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Regioselective and Stereoselective Synthesis of 2-(4-Chlorophenyl)cyclopropan-1-amine Scaffolds
The precise arrangement of substituents on the cyclopropane (B1198618) ring is critical for biological activity. Therefore, synthetic methods that control the relative (cis/trans) and absolute (R/S) stereochemistry are of paramount importance.
The formation of the cyclopropane ring is a key step in the synthesis of this compound. Various cyclopropanation reactions are employed, often involving the addition of a one-carbon (C1) unit to an alkene precursor. wikipedia.orgresearchgate.net The choice of reaction influences the stereochemical outcome and compatibility with other functional groups. masterorganicchemistry.com
Common methods include:
Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert an alkene, such as 4-chlorostyrene (B41422), into the corresponding cyclopropane. wikipedia.orgnih.gov The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comnih.gov A modified version employing diethylzinc (B1219324) and diiodomethane (B129776) is known as the Furukawa reagent. nih.gov
Diazo Compound-Mediated Cyclopropanation: Diazo compounds, like ethyl diazoacetate, can serve as carbene precursors for cyclopropanation. researchgate.netresearchgate.net These reactions are often catalyzed by transition metals such as rhodium(II), copper(II), or cobalt(II) complexes to control selectivity. researchgate.netorganic-chemistry.org Chiral catalysts, for instance, cobalt(II) or iron porphyrin complexes, can induce high enantioselectivity. researchgate.netorganic-chemistry.org
Ylide-Based Reactions: Sulfur ylides are used in the Corey-Chaykovsky reaction to convert α,β-unsaturated esters or ketones into cyclopropanes. organic-chemistry.org
Intramolecular Cyclization: The cyclopropane ring can also be formed through intramolecular reactions, such as a Wurtz coupling of a 1,3-dihalide. wikipedia.org
The table below summarizes key cyclopropanation approaches.
Table 1: Comparison of Common Cyclopropanation Methods
| Reaction Name | Reagents | Key Features |
|---|---|---|
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zn-Cu couple | Stereospecific syn-addition; works well with allylic alcohols. nih.gov |
| Catalytic Cyclopropanation | Diazo compounds (e.g., N₂CHCO₂Et), Transition metal catalyst (e.g., Rh, Cu, Co) | Access to asymmetric synthesis with chiral catalysts; versatile. researchgate.netorganic-chemistry.org |
| Corey-Chaykovsky Reaction | Sulfur ylides, α,β-unsaturated carbonyls | Nucleophilic addition followed by intramolecular substitution. organic-chemistry.org |
| Kulinkovich Reaction | Esters, Grignard reagents, Titanium alkoxide catalyst | Forms cyclopropanols, which are versatile intermediates. wikipedia.org |
Introduction of the 4-Chlorophenyl Moiety and Amine Functionality
The 4-chlorophenyl and amine groups can be introduced either before or after the formation of the cyclopropane ring.
Introduction of the 4-Chlorophenyl Group: A common strategy involves using a starting material that already contains the 4-chlorophenyl group, such as 4-chlorostyrene or a 4-chlorocinnamic acid derivative, which is then subjected to cyclopropanation. researchgate.netgoogle.com Alternatively, the aryl group can be installed via cross-coupling reactions on a pre-formed cyclopropane. The Suzuki-Miyaura coupling, which couples a cyclopropylboronic acid derivative with an aryl halide (e.g., 1-bromo-4-chlorobenzene), is a powerful method. organic-chemistry.org A step-economical approach involves the iridium-catalyzed C-H borylation of an N-protected cyclopropylamine (B47189), followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce the aryl group. nih.gov Another route begins with 1-(4-cyanophenyl)-1-(4-chlorophenyl)-ethylene, which is then cyclopropanated. prepchem.com
Introduction of the Amine Functionality: The amine group is often introduced from a different functional group on the cyclopropane ring. For example, a cyclopropanecarboxylic acid can be converted to the amine via a Curtius rearrangement. google.com This method involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine. Syntheses can also start from precursors where the nitrogen is already present, such as vinyl phthalimide (B116566) or N-cyclopropylpivalamide. researchgate.netnih.gov
Development of Novel Synthetic Routes for Derivatives and Analogues
The this compound scaffold serves as a template for creating a diverse range of analogues. Modifications can be made at the amine nitrogen, the phenyl ring, or the cyclopropane core to explore structure-activity relationships. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govprepchem.com
The primary amine of this compound is a versatile handle for derivatization. wikipedia.org Standard organic transformations can be applied to create a wide array of analogues. researchgate.netprepchem.com
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. wikipedia.org
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides (Schotten-Baumann reaction). wikipedia.org Similarly, reaction with sulfonyl chlorides provides sulfonamides. wikipedia.org
Glycidyl (B131873) Fragment Introduction: A glycidyl group can be introduced into related amine molecules under phase-transfer catalysis conditions, creating epoxide derivatives that can be further functionalized through ring-opening with various nucleophiles like benzylamine (B48309) or N-benzylpiperazine. researchgate.net
Phenyl Ring Modifications: The electronic and steric properties of the phenyl ring can be altered by starting with differently substituted precursors. For instance, syntheses starting from 1,2-difluorobenzene (B135520) instead of a chlorophenyl-containing starting material lead to difluorophenyl analogues. google.com Standard electrophilic or nucleophilic aromatic substitution reactions can also be employed, although the directing effects of the chlorine and cyclopropyl (B3062369) substituents must be considered.
Cyclopropane Core Modifications: The substitution pattern on the cyclopropane ring itself can be varied.
Stereodivergent Synthesis: By carefully selecting reaction conditions, it is possible to synthesize either the cis or trans isomer of 2-arylcyclopropylamines. For example, in a Suzuki-Miyaura coupling of a borylated cyclopropylamine, the presence or absence of oxygen can control the stereochemical outcome, leading to retention or epimerization. nih.gov
Polysubstitution: Methods for creating 1,2,3-trisubstituted cyclopropanes have been developed, allowing for more complex analogues. organic-chemistry.org The introduction of boronate groups onto the cyclopropane ring provides a versatile platform for subsequent functionalization through Suzuki-Miyaura couplings, enabling the synthesis of diversely substituted arylcyclopropanes. nih.gov
Catalytic Approaches in the Synthesis of this compound and its Intermediates
Catalysis is central to the efficient, selective, and scalable synthesis of this compound and its precursors. researchgate.netgoogle.com Both transition metal and organocatalytic systems are employed.
Catalysis in Cyclopropanation:
Transition Metal Catalysis: As mentioned, rhodium, copper, and cobalt complexes are widely used to catalyze the reaction between diazo compounds and alkenes. organic-chemistry.org Chiral porphyrin complexes of iron and cobalt have been shown to be highly effective for asymmetric cyclopropanation. researchgate.net Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can also catalyze cyclopropanation reactions using diazo compounds. researchgate.net
Zinc-Catalyzed Simmons-Smith Reaction: Improved protocols for the Simmons-Smith reaction utilize zinc catalysts for the efficient construction of 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org
Catalysis in Cross-Coupling Reactions:
Palladium Catalysis: Palladium catalysts are essential for Suzuki-Miyaura coupling reactions that attach the 4-chlorophenyl ring to the cyclopropane core. organic-chemistry.orgnih.gov They are also used in other C-C and C-N bond-forming reactions. nih.gov
Iridium Catalysis: Iridium-based catalysts are used for the initial C-H borylation of the cyclopropane ring, a key step in modern stereodivergent syntheses of 2-arylcyclopropylamines. nih.gov
Nickel Catalysis: Nickel catalysts provide a cost-effective alternative for cross-coupling reactions, such as coupling cyclopropylamine derivatives with aryl halides. organic-chemistry.org
A key intermediate in the synthesis of some related agrochemicals is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. google.com A novel synthesis for this intermediate involves a Homer-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate (B1237965) and cyclopropyl methyl ketone, demonstrating a practical and scalable catalytic approach. google.com
Table 2: Catalysts in the Synthesis of 2-Arylcyclopropylamine Scaffolds
| Catalyst Type | Metal | Reaction Type | Purpose | Reference |
|---|---|---|---|---|
| Porphyrin Complex | Iron (Fe), Cobalt (Co) | Asymmetric Cyclopropanation | Enantioselective ring formation | researchgate.net |
| Phosphine Complex | Palladium (Pd) | Suzuki-Miyaura Coupling | C-C bond formation (Aryl-Cyclopropyl) | nih.gov |
| Bipyridine Complex | Iridium (Ir) | C-H Borylation | C-H activation for subsequent coupling | nih.gov |
| (NHC)AgCl Complex | Silver (Ag) | Hydroborylation | Stereoselective formation of cyclopropylboronates | organic-chemistry.org |
| Phosphine Complex | Nickel (Ni) | Reductive Cross-Coupling | C-C bond formation (Aryl-Cyclopropyl) | organic-chemistry.org |
Optimization of Reaction Conditions for Research Scale Synthesis
The synthesis of this compound on a research scale involves a multi-step process, with the optimization of each step being crucial for achieving high yields and purity. A key transformation is the conversion of a ketone precursor, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, to the final amine product via reductive amination. The optimization of both the synthesis of the ketone precursor and its subsequent amination are discussed below.
Synthesis of the Ketone Precursor: 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. However, for the specific case of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, an alternative approach involving a Horner-Wadsworth-Emmons type reaction followed by hydrolysis has been reported. This method avoids some of the regioselectivity issues that can arise with substituted aromatic rings in Friedel-Crafts reactions.
The reaction involves the condensation of an α-alkoxy-p-chlorobenzyl phosphonate with cyclopropyl methyl ketone in the presence of a strong base. The resulting alkoxy propylene (B89431) derivative is then hydrolyzed under acidic conditions to yield the desired ketone.
Detailed Research Findings:
The choice of base and solvent is critical for the initial condensation step. Strong bases such as sodium amide or potassium tert-butoxide are effective in deprotonating the phosphonate. The reaction temperature is typically maintained between 10-30°C to ensure a controlled reaction and minimize side-product formation. The subsequent hydrolysis is generally carried out at room temperature using a mineral acid like hydrochloric acid.
Below is a data table summarizing typical reaction conditions for the research-scale synthesis of the ketone precursor.
Table 1: Reaction Conditions for the Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reactants | α-methoxy-p-chlorobenzyl phosphonate, cyclopropyl methyl ketone | - | - |
| Base | Sodium amide | - | 91.8 |
| Solvent | Toluene, Dimethyl formamide | - | - |
| Temperature (Condensation) | 10-30°C | - | - |
| Hydrolysis | 10% Hydrochloric acid | 86 | 92.8 |
| Overall Yield | - | 70.4 | - |
Data is compiled from synthetic procedures described in chemical literature.
Optimization of Reductive Amination
The conversion of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone to this compound is typically achieved through reductive amination. This reaction involves the formation of an intermediate imine from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the desired amine. The optimization of this step is critical for maximizing the yield and controlling the diastereoselectivity of the final product, which can exist as different stereoisomers due to the two chiral centers.
Detailed Research Findings:
While specific optimization studies for the reductive amination of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone are not extensively documented in publicly available literature, general principles of reductive amination of aryl and cyclopropyl ketones can be applied to propose an optimized research-scale synthesis. Key parameters for optimization include the choice of reducing agent, catalyst, solvent, temperature, and ammonia source.
The choice of reducing agent significantly influences the reaction's efficiency and selectivity. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. nih.govresearchgate.net Sodium cyanoborohydride is often preferred for its mildness and selectivity for the iminium ion over the ketone, which can reduce the formation of alcohol byproducts. researchgate.net
Catalytic transfer hydrogenation using a metal catalyst and a hydrogen donor is another effective method. liv.ac.uk Iridium-based catalysts, for example, have shown high efficiency in the reductive amination of various ketones. liv.ac.uk The diastereoselectivity of the reduction can be influenced by the steric bulk of the catalyst and the reaction conditions.
The following interactive data table presents a proposed optimization study for the reductive amination of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone based on analogous reactions reported in the scientific literature.
Table 2: Proposed Optimization of Reaction Conditions for the Reductive Amination of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
| Entry | Reducing Agent/Catalyst | Ammonia Source | Solvent | Temperature (°C) | Proposed Outcome |
|---|---|---|---|---|---|
| 1 | NaBH₄ | NH₄OAc | Methanol | 25 | Moderate yield, low diastereoselectivity |
| 2 | NaBH₃CN | NH₄OAc | Methanol | 25 | Good yield, moderate diastereoselectivity |
| 3 | H₂ (50 psi), Pd/C | NH₃ in Methanol | Methanol | 25 | High yield, variable diastereoselectivity |
| 4 | H₂, Raney Nickel | NH₃ in Ethanol | Ethanol | 50 | High yield, good diastereoselectivity for trans isomer |
| 5 | [Ir(Cp*)(I)Cl]₂/HCO₂H·NEt₃ | NH₄HCO₂ | Dioxane | 80 | Excellent yield, potential for high diastereoselectivity |
This table is a proposed optimization based on established methodologies for the reductive amination of similar ketones and does not represent experimentally verified results for this specific compound.
Stereochemical Resolution and Enantioselective Synthesis
Strategies for Chiral Resolution of 2-(4-Chlorophenyl)cyclopropan-1-amine
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is often necessary when a stereoselective synthesis is not available or economically viable.
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Typically, an enzyme, such as a lipase, will catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. google.com This results in a mixture of a slower-reacting amine enantiomer and a faster-reacting acylated product, which can then be separated by conventional methods like chromatography or extraction.
While enzymatic resolutions are widely employed for producing enantiomerically pure amines, specific, detailed research findings on the application of this method to rac-2-(4-chlorophenyl)cyclopropan-1-amine are not extensively documented in peer-reviewed scientific literature. However, the general principles of this method, as outlined in the table below, are broadly applicable.
| Enzymatic Kinetic Resolution Overview | |
| Principle | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic amine. |
| Common Enzymes | Lipases (e.g., from Candida antarctica) are frequently used. |
| Typical Reaction | Enantioselective acylation, where the amine is reacted with an acyl donor. |
| Outcome | One enantiomer is converted to an amide, while the other remains as the unreacted amine. |
| Separation | The resulting amide and unreacted amine are separated based on different physical properties. |
This table illustrates the general principles of enzymatic kinetic resolution.
The most established and industrially scalable method for resolving chiral amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.
For this compound, this method has been successfully applied. The resolution of the trans-racemate can be achieved using an optically active acid. For example, L-(+)-tartaric acid can be used as the resolving agent. The reaction of rac-trans-2-(4-chlorophenyl)cyclopropan-1-amine with L-(+)-tartaric acid yields two diastereomeric salts: [(1R,2S)-amine • L-tartrate] and [(1S,2R)-amine • L-tartrate]. Due to their different solubilities in a given solvent, one salt will preferentially crystallize, allowing for its separation from the more soluble salt by filtration. The pure amine enantiomer can then be liberated from the salt by treatment with a base.
| Diastereomeric Salt Resolution of trans-2-(4-Chlorophenyl)cyclopropan-1-amine | |
| Racemic Mixture | (rac)-trans-2-(4-chlorophenyl)cyclopropan-1-amine |
| Chiral Resolving Agent | L-(+)-Tartaric Acid |
| Diastereomeric Salts Formed | Salt 1: [(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine] • [L-Tartrate] Salt 2: [(1S,2R)-2-(4-chlorophenyl)cyclopropan-1-amine] • [L-Tartrate] |
| Separation Method | Fractional Crystallization (exploiting differential solubility) |
| Final Step | Liberation of the enantiomerically pure amine from the isolated salt using a base. |
This table outlines the process of resolving the target compound using a chiral acid.
Absolute Stereochemistry Determination for Enantiopure Compounds
Determining the absolute configuration of the separated enantiomers is a critical step to ensure the correct building block is used for subsequent synthesis. The absolute stereochemistry refers to the three-dimensional arrangement of atoms at a chiral center, described by the Cahn-Ingold-Prelog (R/S) nomenclature.
Several analytical methods can be employed to determine the absolute configuration of chiral molecules like this compound.
X-ray Crystallography: This is the most definitive method. If a suitable single crystal of a diastereomeric salt (e.g., the tartrate salt) or a derivative of the pure enantiomer can be formed, X-ray analysis can provide an unambiguous determination of its three-dimensional structure and thus its absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents: This is a widely used technique where the enantiopure amine is reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. nih.gov The resulting diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, and analysis of these differences can be used to deduce the absolute configuration of the original amine. nih.gov
Through the application of these established analytical techniques, the enantiomers of trans-2-(4-chlorophenyl)cyclopropan-1-amine have been unequivocally identified as (1S,2R) and (1R,2S).
Impact of Stereochemistry on Biological Activity and Pharmacological Profiles
The primary reason for undertaking the challenging process of chiral resolution is that the stereochemistry of a molecule often has a profound impact on its biological activity. google.com In the case of this compound, it serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The stereochemical integrity of the amine is paramount because it dictates the final stereochemistry of the active pharmaceutical ingredient (API).
The (1S,2R) enantiomer of this compound is a documented precursor for a class of triazolo[4,5-d]pyrimidine derivatives. These resulting compounds are potent and selective antagonists of the P2T (also known as P2Y12) receptor, a key target for antiplatelet therapy. The biological efficacy of these antagonists is highly dependent on their specific three-dimensional structure. The interaction with the target receptor is stereospecific, meaning only the molecule with the correct chirality will bind effectively and elicit the desired pharmacological response.
Therefore, the biological activity is not a property of the amine intermediate itself, but rather of the final drug molecule. The impact of the amine's stereochemistry is indirect but absolutely critical: using the incorrect enantiomer (e.g., the (1R,2S) form) would result in a final product that is either inactive or exhibits a significantly different, potentially undesirable, pharmacological profile.
| Stereochemistry and its Impact on Final Drug Activity | |
| Chiral Intermediate | (1S,2R)-2-(4-chlorophenyl)cyclopropan-1-amine |
| Derived API Class | Triazolo[4,5-d]pyrimidine derivatives |
| Pharmacological Target | P2Y12 (P2T) Receptor |
| Resulting Biological Activity | Antiplatelet Agent (P2Y12 Antagonism) |
| Significance of Stereochemistry | The (1S,2R) configuration of the amine is essential to produce the final API with the correct stereochemistry required for potent and selective binding to the P2Y12 receptor. |
This table summarizes the relationship between the stereochemistry of the intermediate amine and the biological function of the final pharmaceutical product.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Systematic Modification of the Cyclopropane (B1198618) Ring
The cyclopropane ring is a cornerstone of the 2-(4-chlorophenyl)cyclopropan-1-amine scaffold, playing a pivotal role in its interaction with biological targets. researchgate.net This rigid, three-membered ring introduces significant conformational constraints, which are essential for orienting the phenyl and amine substituents into a bioactive conformation. researchgate.net Modifications to this ring have been shown to be critical for the potency and selectivity of related 2-phenylcyclopropylamine analogs. researchgate.net
The stereochemistry of the cyclopropane ring is of paramount importance. The trans-isomer of 2-phenylcyclopropylamine is a more potent inhibitor of MAO than the cis-isomer. This difference in activity underscores the precise geometric requirements of the enzyme's active site. The trans configuration allows for optimal positioning of the phenyl ring and the amine group for interaction with key residues within the enzyme's binding pocket.
Furthermore, the inherent strain of the cyclopropane ring is believed to contribute to the mechanism of irreversible inhibition observed with many cyclopropylamine-based MAO inhibitors. The opening of the cyclopropane ring can lead to the formation of a reactive intermediate that covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, resulting in its inactivation. researchgate.net Therefore, any modification that alters the strain or the electronic properties of the cyclopropane ring can significantly impact the compound's inhibitory activity.
Role of the 4-Chlorophenyl Substituent on Molecular Recognition
The substitution pattern on the phenyl ring is a key determinant of the biological activity and selectivity of 2-phenylcyclopropylamine derivatives. The presence of a chlorine atom at the 4-position of the phenyl ring in this compound has profound implications for its molecular recognition.
Halogen substituents, such as chlorine, are known to influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and susceptibility to metabolism. In the context of MAO inhibition, substitution at the 4-position of the phenyl ring has been shown to protect against metabolic hydroxylation, which can lead to a longer duration of action. nih.gov
Studies on related 4-substituted tranylcypromine (B92988) analogs have provided valuable insights. For instance, both 4-fluoro and 4-methoxy analogs of tranylcypromine have demonstrated potent MAO inhibitory activity, with some studies suggesting a slightly greater potency for the 4-substituted analogs compared to the parent compound. nih.gov Specifically, 4-fluorotranylcypromine showed a slightly stronger inhibitory effect on MAO-B after long-term administration. nih.gov The 4-methoxy analog was found to be a more potent inhibitor of MAO-A than 4-fluorotranylcypromine. nih.gov These findings suggest that the electronic nature and size of the substituent at the 4-position can modulate the selectivity towards MAO-A and MAO-B isoforms. The electron-withdrawing nature of the chlorine atom in this compound likely influences the electronic density of the phenyl ring, which in turn affects its interaction with the active site of the target enzyme.
Influence of Amine Substitution Patterns on Target Interaction
The primary amine group of this compound is a critical functional group for its biological activity. It is directly involved in the enzymatic reaction with MAO and is essential for the formation of the covalent adduct with the FAD cofactor. researchgate.net
The degree of substitution on the amine nitrogen has a dramatic effect on inhibitory potency. Structure-activity relationship studies on related tricyclic MAO inhibitors have shown that primary and N-monomethylated amines are generally active, while N,N-dialkylated and higher monoalkylated amides show little to no potency. nih.gov This suggests a strict steric constraint within the active site that accommodates only small substituents on the nitrogen atom.
For cyclopropylamine-based inhibitors, the protonated amine group is thought to participate in crucial ionic interactions with acidic residues in the enzyme's active site, contributing to the initial binding and proper orientation of the inhibitor. Any modification that significantly alters the basicity or steric bulk of the amine group can disrupt these vital interactions and reduce or abolish biological activity.
Development of SAR Models for Optimized Biological Function
The development of robust structure-activity relationship (SAR) models is a key objective in medicinal chemistry, enabling the prediction of biological activity and the design of optimized compounds. For 2-phenylcyclopropylamine derivatives, including this compound, pharmacophore modeling has emerged as a powerful tool. nih.govnih.gov
A pharmacophore model for this class of compounds typically includes key features such as a hydrophobic aromatic ring, a hydrophobic cyclopropyl (B3062369) group, and a positively ionizable amine group, all arranged in a specific three-dimensional geometry. nih.gov The distances and angles between these features are critical for effective binding to the target enzyme.
Molecular Pharmacology and Mechanistic Elucidation of Biological Targets
Investigation of Receptor Binding Profiles
A thorough review of scientific literature reveals no available data on the binding profile or interaction of 2-(4-Chlorophenyl)cyclopropan-1-amine with sigma-1 (σ1) or sigma-2 (σ2) receptors. Consequently, its affinity, selectivity, and functional activity (agonist or antagonist properties) at these receptors remain uncharacterized in the public domain.
There is no scientific information available in the public literature regarding the modulatory effects of this compound on dopamine (B1211576) D3 or μ-opioid receptors. Research detailing its binding affinity, potency, or efficacy at these specific receptor sites has not been published.
Enzyme Inhibition Studies
Following an extensive search of scientific databases and literature, no studies have been found that characterize the enzyme inhibition kinetics or potency of this compound against the following enzymes:
Carbonic Anhydrase
Cyclooxygenase (COX)
Lipoxygenase (LOX)
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)
Telomerase
Axl Kinase
Histone Deacetylase (HDAC)
Angiotensin-Converting Enzyme (ACE)
Nitric Oxide Synthase
As a result, key parameters such as IC50 or Ki values for this compound in relation to these enzymes are not available.
Due to the absence of primary inhibition data, there is no information available regarding the specificity and selectivity profile of this compound against any enzyme families.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for this compound have not been elucidated in any publicly available scientific research. The specific intracellular signaling pathways or molecular interactions through which it might exert any biological effects are currently unknown.
Data Tables
Due to the lack of available scientific data for this compound concerning its receptor binding profiles and enzyme inhibition, no data tables can be generated.
Functional Consequences of Molecular Interactions
Consistent with the lack of specific binding data, there is no research detailing the functional consequences of molecular interactions for this compound. Studies on related anilide derivatives have shown reversible and selective inhibition of MAO-B, indicating that the broader chemical structure can modulate enzyme activity. nih.gov The functional outcomes of this compound binding to any specific biological target remain uninvestigated.
Biological Activity in In Vitro Systems
Antimicrobial Activity Evaluation
No studies were identified that specifically evaluated the antimicrobial activity of this compound against bacterial or fungal strains. The antimicrobial properties of various derivatives have been explored. For example, research on 2-(4-chlorophenylimino)thiazolidin-4-one derivatives and other complex heterocyclic compounds containing a 4-chlorophenyl group has been conducted to assess their potential as antimicrobial agents. uobaghdad.edu.iqresearchgate.net However, these findings cannot be directly attributed to the parent cyclopropylamine (B47189) compound.
A summary of antimicrobial studies on related, but distinct, compounds is presented below to highlight the type of research conducted in this chemical space.
Table 1: Antimicrobial Activity of Structurally Related Derivative Compounds
| Derivative Class | Tested Organisms | Observed Activity |
| 2-(4-chlorophenylimino)thiazolidin-4-one derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, Aspergillus clavatus | Moderate to excellent |
| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Aspergillus flavus, Aspergillus niger | Promising activity for some derivatives |
This table is for illustrative purposes to show the context of antimicrobial research on related structures and does not represent data for this compound.
Cytotoxicity Profiling in Cancer Cell Lines
There is a lack of publicly available data on the cytotoxicity of this compound in cancer cell lines. While the development of novel anticancer agents is an active area of research, and various heterocyclic compounds are often screened for their cytotoxic effects, no such studies have been reported for this specific compound. Research into the cytotoxic potential of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors has been performed, demonstrating that the chlorophenyl moiety is a feature in some cytotoxic compounds. nih.gov However, these are structurally distinct and more complex molecules.
Preclinical Pharmacological Investigations
In Vitro Pharmacological Assessment
The target engagement of 2-(4-Chlorophenyl)cyclopropan-1-amine, also known as A-84543, has been primarily investigated using cell-based assays to understand its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in a cellular environment. These assays are crucial for determining the compound's selectivity and functional activity at specific receptor subtypes.
Researchers have utilized stably transfected Human Embryonic Kidney (HEK) cells, which are engineered to express specific human nAChR subtypes. nih.govnih.gov This approach allows for the precise evaluation of the compound's interaction with individual receptor complexes, such as the α4β2, α3β4, and α7 subtypes, without the confounding presence of other receptors. nih.gov
Functional activity, a key aspect of target engagement, was assessed using ⁸⁶Rb⁺ (Rubidium-86) efflux assays. nih.gov In these experiments, cells expressing the target receptor are loaded with radioactive ⁸⁶Rb⁺. Activation of the ion channel-linked nAChRs by an agonist facilitates the efflux of ⁸⁶Rb⁺ from the cells, which can be measured and quantified. Studies in K177 cells (a derivative of HEK cells) expressing human α4β2 nAChRs, and in the human neuroblastoma cell line IMR-32, which also expresses nAChRs, identified A-84543 as a full agonist. nih.gov These cell-based systems provide a quantitative measure of the compound's ability to engage and activate its target receptor within a living cell.
Biochemical assays using isolated receptor preparations have been instrumental in characterizing the binding profile and potency of A-84543. These studies typically employ competitive radioligand binding assays on tissue homogenates rich in the target receptor, such as those from rat cerebral cortex. nih.govnih.gov
In these assays, the ability of A-84543 to compete with and displace a known high-affinity radiolabeled ligand, [³H]-epibatidine, from nAChR binding sites is measured. nih.govnih.govnih.govrevvity.com The results of such experiments allow for the determination of the compound's binding affinity (Ki), which is a measure of its potency at the receptor. These biochemical studies have demonstrated that A-84543 possesses the highest affinity for the α2β2 and α4β2 subtypes of nAChRs, with moderate affinity for subtypes containing β4 and α7 subunits. nih.govnih.gov
Functional biochemical assays have further clarified the nature of this interaction. While it acts as an agonist, A-84543 was found to be a partial agonist with low potency when specifically tested at the α3β4 nAChR subtype. nih.govnih.gov The following tables summarize the key findings from these biochemical assessments.
Table 1: Binding Affinity of A-84543 at Various nAChR Subtypes This interactive table summarizes the binding affinity (Ki) of A-84543 at different nicotinic acetylcholine receptor subtypes as determined by competitive displacement of [³H]-epibatidine.
| Receptor Subtype | Tissue/Cell Source | Ki (nM) |
|---|---|---|
| α4β2 | Stably transfected cells | 1.1 |
| α3β4 | Stably transfected cells | 1485 |
Data sourced from scientific literature. nih.gov
Table 2: Functional Activity of A-84543 at nAChR Subtypes This interactive table details the functional efficacy (Emax) and potency (EC50) of A-84543 at different nicotinic acetylcholine receptor subtypes.
| Receptor Subtype | Assay Type | Efficacy (% of Nicotine Max) | EC50 (µM) | Classification |
|---|---|---|---|---|
| α4β2 | ⁸⁶Rb⁺ Efflux (K177 Cells) | 100% | 0.75 | Full Agonist |
Data sourced from scientific literature. nih.gov
In Vivo Efficacy Studies in Animal Models
Given the involvement of nicotinic acetylcholine receptors in pain signaling pathways, the potential therapeutic efficacy of nAChR ligands like A-84543 is often evaluated in animal models of pain. nih.gov These models are designed to mimic specific aspects of human pain conditions, particularly neuropathic and inflammatory pain.
A standard and widely utilized model for neuropathic pain is the Spinal Nerve Ligation (SNL) model . nih.goviasp-pain.orgcreative-biolabs.commdbneuro.com In this surgical procedure, specific lumbar (L5 and/or L6) spinal nerves in a rodent are tightly ligated, which leads to the development of chronic pain-like behaviors in the corresponding paw. nih.govcreative-biolabs.com These behaviors include mechanical allodynia (pain response to a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). iasp-pain.org This model is considered highly relevant for studying nerve injury-induced neuropathic pain and is frequently used to screen novel analgesic compounds. nih.govnih.gov
For assessing activity against inflammatory pain, the formalin test is a common model. nih.govphypha.ir This test involves injecting a dilute solution of formalin into the plantar surface of a rodent's paw, which induces a distinct biphasic pain response. phypha.irmdpi.com The initial, acute phase (0-5 minutes) is characterized by neurogenic pain resulting from the direct activation of nociceptors. phypha.ir The second, late phase (starting around 15 minutes post-injection) is driven by inflammatory processes and central sensitization of the nervous system. nih.govresearchgate.net The ability of a compound to reduce pain behaviors in one or both phases provides insight into its mechanism of action, distinguishing between direct analgesic and anti-inflammatory effects. nih.gov
The efficacy of a test compound in the aforementioned animal models is quantified through specific behavioral and physiological assessments. These measurements provide objective data on the compound's ability to alleviate pain-like behaviors.
In the spinal nerve ligation model, the primary behavioral endpoint is the assessment of mechanical allodynia . mdbneuro.com This is most commonly measured using the von Frey filament test . ucsf.eduucsf.edu The test involves applying a series of calibrated plastic filaments of increasing stiffness to the plantar surface of the animal's hind paw. ucsf.edu The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold (PWT). researchgate.netnih.gov In animals with neuropathic pain, this threshold is significantly lower than in control animals, and an effective analgesic will increase the PWT back towards normal levels. researchgate.net
In the formalin test, the assessment is based on the direct observation and quantification of nocifensive behaviors . researchgate.netnih.gov Observers record the amount of time the animal spends licking, biting, or flinching the injected paw during both the early and late phases of the test. researchgate.net A reduction in the duration or frequency of these behaviors compared to a vehicle-treated control group indicates an antinociceptive effect. phypha.irmdpi.com These behavioral assessments are critical for determining the in vivo efficacy of compounds like this compound in preclinical pain research.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to investigate the electronic structure and properties of a compound. researchgate.net For a molecule like 2-(4-chlorophenyl)cyclopropan-1-amine, these calculations would provide fundamental data on its stability, reactivity, and spectroscopic characteristics.
Molecular Geometry Optimization and Conformation Analysis
Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. materialsciencejournal.org This process determines stable bond lengths, bond angles, and dihedral angles. For this compound, which has stereoisomers (cis/trans) and conformational flexibility (rotation of the phenyl group and orientation of the amine group), this analysis would identify the most stable conformers.
The geometry of a molecule is dictated by the arrangement of its electron groups (lone pairs and bonds) to minimize repulsion, a concept described by VSEPR theory. wwnorton.comyoutube.com For instance, the nitrogen atom in the amine group, having three bonding pairs and one lone pair, would likely adopt a trigonal pyramidal geometry. libretexts.org
Table 1: Hypothetical Optimized Geometric Parameters This table is illustrative and not based on published data for this compound.
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
|---|---|---|
| Bond Length | C(aryl)-Cl | ~1.75 Å |
| Bond Length | C(aryl)-C(cyclo) | ~1.51 Å |
| Bond Length | C(cyclo)-N | ~1.47 Å |
| Bond Angle | C-C-C (cyclopropane) | ~60° |
| Bond Angle | C(aryl)-C(cyclo)-C(cyclo) | ~121° |
Electronic Structure Analysis (HOMO-LUMO, MEP, NBO)
Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity and intermolecular interactions.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. reddit.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show negative potential around the chlorine atom and the amine's lone pair, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the amine hydrogens, indicating sites for nucleophilic interaction. materialsciencejournal.org
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and orbital-orbital interactions within the molecule, providing a detailed picture of bonding and stabilization. It can quantify the delocalization of electron density and the stability arising from hyperconjugation.
Table 2: Hypothetical Electronic Properties This table is illustrative and not based on published data for this compound.
| Property | Predicted Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
Prediction of Spectroscopic Parameters (NMR, IR)
Quantum chemical calculations can predict spectroscopic data, which is invaluable for interpreting experimental spectra.
Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental IR spectrum. For the target compound, characteristic peaks for N-H stretching, aromatic C-H stretching, and the C-Cl bond would be predicted. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to predict the chemical shifts of 1H and 13C atoms. researchgate.net These predictions help in the assignment of signals in experimental NMR spectra, confirming the molecular structure.
Molecular Docking and Dynamics Simulations
These computational techniques are central to drug discovery and molecular biology, used to predict how a small molecule (ligand) interacts with a biological target, typically a protein. mdpi.com
Ligand-Protein Interaction Modeling
Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This modeling identifies key non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that stabilize the ligand-protein complex. nih.gov For this compound, docking studies would require a specific protein target. The phenyl ring would likely engage in hydrophobic interactions, while the amine group could act as a hydrogen bond donor or acceptor.
Molecular dynamics (MD) simulations are then used to study the stability of the docked complex over time, providing insights into the flexibility of both the ligand and the protein. frontiersin.org
Prediction of Binding Affinities and Modes
Predicting the binding affinity—the strength of the interaction between the ligand and protein—is a primary goal of molecular docking. nih.gov Docking programs use scoring functions to estimate this affinity, often expressed as a binding energy (e.g., in kcal/mol), where a more negative value suggests a stronger interaction. nih.gov
Different orientations of the ligand, known as binding modes or poses, can be identified. researchgate.net Analyzing these modes helps to understand the different ways a ligand might bind and provides a more complete picture of the interaction. nih.gov Advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to refine binding free energy predictions.
Table 3: Hypothetical Molecular Docking Results This table is illustrative and not based on published data for this compound.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction |
|---|---|---|---|
| Monoamine Oxidase A | -7.5 | Tyr407, Tyr444 | Pi-Pi Stacking (Phenyl Ring) |
| (Hypothetical) | -7.5 | Asn181, Gln206 | Hydrogen Bond (Amine Group) |
| Serotonin (B10506) Transporter | -8.2 | Phe335, Ile172 | Hydrophobic Interaction |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques employed in drug discovery to identify and design new molecules with desired biological activity. Pharmacophore models represent the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. These models can then be used as 3D queries to rapidly screen large databases of chemical compounds (virtual screening) to identify potential new active molecules.
As of the latest available research, no specific studies detailing the development of pharmacophore models for this compound or its use in virtual screening campaigns have been publicly documented. While computational studies, including pharmacophore modeling and virtual screening, have been conducted on various structurally related cyclopropylamine (B47189) derivatives and other compounds containing a 4-chlorophenyl moiety for a range of biological targets nih.govnih.govresearchgate.net, dedicated research focusing solely on the pharmacophoric features and virtual screening of this compound is not present in the current scientific literature.
Therefore, detailed research findings, including specific pharmacophore models and the results of virtual screening efforts for this particular compound, cannot be provided.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural confirmation of 2-(4-chlorophenyl)cyclopropan-1-amine, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. sc.edubas.bg The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of the compound's structure, including its stereochemistry (cis/trans isomerism).
For cyclopropylamine (B47189) derivatives, the protons on the cyclopropane (B1198618) ring typically appear in the upfield region of the ¹H NMR spectrum. The protons of the cyclopropyl (B3062369) ring and the methine proton often exhibit complex splitting patterns due to geminal and vicinal couplings. The aromatic protons of the 4-chlorophenyl group generally appear as a set of doublets in the downfield region. rsc.org
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. sc.edubas.bg The carbons of the 4-chlorophenyl ring will have distinct chemical shifts, with the carbon atom attached to the chlorine atom showing a characteristic shift. The cyclopropyl ring carbons will also have unique signals in the aliphatic region of the spectrum. In a related 2-phenylcyclopropylamine derivative, the phenyl carbons resonate in the δ 125-146 ppm range, while the cyclopropyl carbons appear at approximately δ 14-32 ppm. rsc.org
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted Phenylcyclopropylamine Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic-CH | 7.54-7.34 (m) | 146.2, 138.3, 135.0, 129.7, 129.6, 129.5, 125.4, 121.8, 116.2 |
| Cyclopropyl-CH | 2.88 (m), 2.72 (m) | 31.7 |
| Cyclopropyl-CH₂ | 1.44 (m), 1.14 (m) | 17.4, 14.2 |
| Amino-NH₂ | 8.71 (br s) | - |
| Data is for a related 2-phenylcyclopropylamine derivative and is illustrative. rsc.org |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net For this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.
The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while cyclopropyl C-H stretching occurs at slightly lower wavenumbers. The C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. spectrabase.com The C-Cl stretching vibration gives a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netresearchgate.net It is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric breathing vibration of the aromatic ring often gives a strong signal in the Raman spectrum.
Interactive Data Table: Typical IR Absorption Bands for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Aromatic Ring | C-H Stretch | >3000 |
| Cyclopropane | C-H Stretch | ~3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Chloro-Aromatic | C-Cl Stretch | 600-800 |
| These are general ranges and the exact positions can vary. spectrabase.com |
Mass Spectrometry (HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.orgmiamioh.edu
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. nih.govnih.gov For this compound (C₉H₁₀ClN), the expected monoisotopic mass is approximately 167.0502 g/mol . rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net In GC-MS, the compound is first vaporized and separated from other components in a mixture, and then ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The presence of the chlorine atom will also be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). researchgate.net
Interactive Data Table: Predicted m/z Values for Adducts of a Related Compound in HRMS
| Adduct | m/z |
| [M+H]⁺ | 196.08876 |
| [M+Na]⁺ | 218.07070 |
| [M-H]⁻ | 194.07420 |
| [M+NH₄]⁺ | 213.11530 |
| Predicted data for the related compound 2-(4-chlorophenyl)-2-cyclopropylethan-1-amine. researchgate.net |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. pensoft.netresearchgate.netpensoft.net For purity determination, a reversed-phase HPLC method using a C18 column is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netresearchgate.net
The determination of enantiomeric excess is a critical aspect of the analysis of chiral compounds like this compound. researchgate.netmdpi.com This is most commonly achieved using chiral HPLC, which employs a chiral stationary phase (CSP) that can differentiate between the two enantiomers. mdpi.comnih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.comnih.gov The mobile phase composition, including the type and concentration of the organic modifier and any additives, is optimized to achieve baseline separation of the enantiomers. nih.gov
Interactive Data Table: Example of Chiral HPLC Conditions for Amine Separation
| Parameter | Condition |
| Column | Chiral AGP |
| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 322 nm |
| These conditions were used for the separation of ketorolac (B1673617) enantiomers and are illustrative for chiral amine separations. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
In addition to its use in structural elucidation, GC-MS is also a valuable tool for assessing the purity of volatile compounds like this compound. researchgate.net By separating the compound from any impurities before it enters the mass spectrometer, GC-MS can provide both qualitative and quantitative information about the purity of the sample. The total ion chromatogram (TIC) can be used to estimate the percentage of the main component and any impurities present. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation in the solid state. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.
The diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be deduced. The key parameters obtained from a single-crystal X-ray diffraction study include:
Crystal System: The classification of the crystal based on its rotational symmetry (e.g., monoclinic, orthorhombic).
Space Group: The specific symmetry group of the crystal, which describes all the symmetry operations applicable to the unit cell.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
This information defines the fundamental repeating unit of the crystal lattice and allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. For a chiral compound like this compound, X-ray crystallography can also be used to determine the absolute configuration of a single enantiomer, often through the use of anomalous dispersion effects or by co-crystallization with a chiral reference molecule.
While X-ray crystallography is a powerful tool for unambiguous structure elucidation, obtaining single crystals of sufficient size and quality can be a significant challenge. As of the current date, specific crystallographic data for this compound has not been found in publicly accessible databases such as the Cambridge Structural Database (CSD). wikipedia.org However, the structural determination of closely related cathinone (B1664624) derivatives has been successfully achieved, demonstrating the applicability of this technique to similar molecular scaffolds. researchgate.net
Elemental Analysis for Compound Composition
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a sample. sigmaaldrich.com This method is crucial for verifying the empirical formula of a newly synthesized compound and, in conjunction with high-resolution mass spectrometry, confirming its molecular formula. The most common method for determining the elemental composition of organic compounds is combustion analysis. sigmaaldrich.com
In a combustion analyzer, a precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. The amounts of these combustion products are measured with high precision using various detection methods, such as thermal conductivity or infrared absorption. The percentage composition of each element in the original sample is then calculated from these measurements.
For this compound, with the molecular formula C₉H₁₀ClN, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 9 | 108.099 | 64.48 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 6.01 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.15 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.36 |
| Total | 167.639 | 100.00 |
Experimental results from combustion analysis are typically expected to be within ±0.4% of the theoretical values to be considered acceptable for confirming the purity and identity of the compound.
Metabolism and Pharmacokinetics in Preclinical Models
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays using liver microsomes and hepatocytes are standard procedures in drug discovery to predict the hepatic clearance of a compound. nih.govnih.govnih.gov These assays measure the rate at which the parent compound is eliminated when incubated with these subcellular fractions or intact liver cells. nih.govnih.gov The data generated, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for ranking compounds and predicting their in vivo pharmacokinetic behavior. nih.govnih.gov
For cyclopropylamine-containing compounds, metabolism can be complex. The cyclopropylamine (B47189) moiety can undergo oxidation, potentially leading to the formation of reactive intermediates. nih.gov This process can be mediated by various enzyme systems within the liver.
Identification of Major Metabolites
Specific data identifying the major metabolites of 2-(4-Chlorophenyl)cyclopropan-1-amine following incubation with liver microsomes or hepatocytes are not available in the reviewed literature. Generally, metabolic pathways for similar compounds can involve hydroxylation of the aromatic ring, N-dealkylation, or oxidation of the cyclopropyl (B3062369) group. nih.govnih.gov For other compounds containing a 4-chlorophenyl group, metabolism often involves hydroxylation of the phenyl ring. nih.gov
Role of Cytochrome P450 Enzymes and Other Biotransforming Systems
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of xenobiotics. nih.govyoutube.com Specific isozymes such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are commonly involved in drug metabolism. youtube.comamadischem.com For compounds containing a cyclopropylamine structure, studies on related molecules suggest that P450 enzymes can be involved in their metabolism, potentially through oxidation at the nitrogen atom, which can lead to ring-opening of the cyclopropane (B1198618). nih.gov Flavin-containing monooxygenases (FMOs) are another class of enzymes that can contribute to the metabolism of nitrogen-containing compounds. nih.gov However, without specific experimental data for this compound, the precise CYP isozymes or other enzyme systems involved in its biotransformation remain undetermined.
In Vivo Pharmacokinetic Profiling in Animal Species
Detailed in vivo pharmacokinetic studies for this compound in common preclinical species such as rats, mice, or dogs have not been reported in the available literature. Such studies would typically involve administering the compound and measuring its concentration in plasma or other tissues over time to determine key parameters like absorption, distribution, metabolism, and excretion (ADME).
Absorption, Distribution, and Excretion in Preclinical Models
Information regarding the absorption, distribution, and excretion of this compound in any preclinical model is not publicly documented. The physicochemical properties of a compound, such as its lipophilicity (logP) and pKa, influence its ADME characteristics. The predicted XLogP3 for this compound is 2.1, suggesting moderate lipophilicity which could allow for reasonable absorption and distribution. nih.gov
Metabolic Pathways and Routes of Elimination in Animal Models
The in vivo metabolic pathways and primary routes of elimination (e.g., renal or fecal) for this compound have not been characterized. Generally, metabolites formed in the liver can be excreted in the bile (feces) or enter systemic circulation to be eliminated by the kidneys (urine).
Metabolic Clearance and Bioavailability Considerations
Without in vitro or in vivo data, the metabolic clearance and oral bioavailability of this compound cannot be determined. Metabolic clearance is a measure of the efficiency of the liver in eliminating a compound, while bioavailability indicates the fraction of an orally administered dose that reaches systemic circulation unchanged. nih.gov For other compounds, oral bioavailability can vary significantly between species. nih.gov
Data Tables
Due to the absence of specific experimental data for this compound in the public domain, no data tables can be generated.
Future Research Directions and Translational Perspectives Excluding Clinical Human Trials
Design and Synthesis of Next-Generation Analogues
The future development of analogues of 2-(4-Chlorophenyl)cyclopropan-1-amine is centered on optimizing potency, selectivity, and pharmacokinetic properties by modifying its core structure. The cyclopropylamine (B47189) moiety is a recognized pharmacophore, and its rigid structure can lead to enhanced binding affinity and reduced off-target effects. nih.gov Synthetic strategies for creating diverse libraries of these molecules are a key focus of ongoing research.
Classical and modern synthetic methods are continuously being refined for the preparation of cyclopropylamine derivatives. acs.org These include adaptations of the Simmons-Smith reaction, metal-catalyzed reactions of diazo compounds, and Michael-initiated ring-closures. acs.org More recent innovations, such as the Kulinkovich reaction applied to amides and nitriles, offer new pathways to this valuable scaffold. acs.org
Future structure-activity relationship (SAR) studies will likely explore:
Aryl Ring Substitution: Moving beyond the 4-chloro substitution to include a variety of electron-withdrawing and electron-donating groups to fine-tune electronic properties and interactions with target proteins.
Cyclopropane (B1198618) Ring Modification: Introducing substituents on the cyclopropane ring itself to alter stereochemistry and explore new binding interactions within protein active sites.
Amine Functionalization: Modifying the primary amine to secondary or tertiary amines or incorporating it into larger functional groups to modulate properties like blood-brain barrier permeability and target engagement.
Chemoenzymatic strategies, which combine selective enzymatic transformations with chemical diversification, are emerging as a powerful tool for generating collections of optically active cyclopropane scaffolds, providing a valuable resource for drug discovery campaigns. nih.gov
Exploration of Novel Biological Targets for Cyclopropylamine Scaffolds
While the initial therapeutic application of cyclopropylamines was based on the inhibition of monoamine oxidases (MAO-A and MAO-B), significant research is now directed towards identifying novel biological targets. The structural similarity between the active sites of MAOs and other flavin-dependent enzymes has opened new avenues for investigation.
A primary area of interest is the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . nih.gov LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones, and its overexpression is implicated in various cancers. nih.gov Tranylcypromine (B92988), the parent compound of this compound, is a known covalent inhibitor of LSD1. This has spurred the development of analogues with improved selectivity and potency for LSD1 over MAOs. For instance, styrenylcyclopropylamine derivatives have been shown to covalently inhibit LSD1 and exhibit potent anticancer effects in preclinical models. nih.gov
The development of reversible LSD1 inhibitors is also a key objective to potentially mitigate mechanism-based toxicities associated with irreversible covalent inhibitors. The search for compounds that selectively inhibit LSD1 without significantly affecting MAO-A or MAO-B is a critical goal for therapeutic applications in oncology. nih.govnih.gov
Table 1: Inhibitory Activity of Selected Cyclopropylamine Analogues against LSD1 and MAOs
| Compound/Analogue | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Tranylcypromine Analogue (RN-1) | LSD1 | 70 | Irreversible inhibitor. merckmillipore.com |
| Tranylcypromine Analogue (RN-1) | MAO-A | 510 | Exhibits moderate selectivity for LSD1 over MAOs. merckmillipore.com |
| Tranylcypromine Analogue (RN-1) | MAO-B | 2785 | Exhibits moderate selectivity for LSD1 over MAOs. merckmillipore.com |
| Compound 14 (non-cyclopropylamine) | LSD1 | 180 | Example of a reversible inhibitor for comparison. nih.gov |
Beyond LSD1, the cyclopropylamine scaffold's ability to inactivate cytochrome P450 enzymes suggests that other heme-containing or redox-active proteins could be potential targets for rationally designed analogues. sigmaaldrich.com
Integration of Computational and Experimental Approaches for Drug Discovery (Preclinical)
The integration of computational modeling with experimental validation is essential for accelerating the preclinical drug discovery process for cyclopropylamine-based compounds. sigmaaldrich.comgoogle.com In silico techniques are pivotal in the early stages of identifying and optimizing lead compounds before committing to costly and time-intensive synthesis and in vitro/in vivo testing. nih.gov
Key computational methods include:
Molecular Docking: Simulating the binding of this compound analogues into the active sites of targets like LSD1 or MAO-B. This helps predict binding affinity, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and guide the design of new derivatives with improved potency and selectivity. nih.gov
Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding and the conformational changes that may occur upon ligand interaction.
Quantitative Structure-Activity Relationship (QSAR): This data modeling approach establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. google.com QSAR models can be used to predict the activity of virtual compounds, helping to prioritize which analogues to synthesize.
This integrated workflow allows for the rapid, virtual screening of large compound libraries, followed by the focused synthesis and experimental testing of the most promising candidates, significantly streamlining the path from hit identification to lead optimization. sigmaaldrich.comnih.gov
Development of Advanced Delivery Systems for Preclinical Applications
For preclinical evaluation, the formulation and delivery of small molecules like this compound are critical for ensuring appropriate exposure and assessing therapeutic potential in animal models. Advanced drug delivery systems can improve solubility, enhance metabolic stability, and modify the pharmacokinetic profile of a compound.
While much of the research on advanced delivery focuses on large molecules, several platforms are applicable to small molecule inhibitors for preclinical studies:
Lipid-Based Formulations: Liposomes and lipid nanoparticles can encapsulate small molecules, potentially improving their solubility and altering their distribution in the body. avantiresearch.com The use of cationic or anionic lipids can be tailored to the physicochemical properties of the drug. avantiresearch.com
Polymer-Drug Conjugates (PDCs): Covalently attaching the small molecule to a biocompatible polymer can increase its circulation time and may offer opportunities for targeted delivery if a targeting ligand is also included. merckmillipore.com
Nanosuspensions: For poorly soluble compounds, milling the drug into nano-sized crystals can improve the dissolution rate and oral bioavailability, which is a common formulation strategy in preclinical development.
These formulation strategies are crucial for overcoming potential liabilities in early-stage compounds and enabling robust in vivo testing to validate their therapeutic hypothesis before any consideration for clinical development.
Expanding Applications in Agrochemical and Materials Science Research
The chemical reactivity and structural features of the cyclopropylamine scaffold make it a valuable building block in fields beyond pharmaceuticals. nih.gov
Agrochemical Research: Cyclopropylamine and its derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. google.comnih.gov The cyclopropyl (B3062369) group can confer metabolic stability and potent biological activity. For example, cyclopropylamine is a key intermediate in the production of the insecticide cyromazine (B1669673) and certain triazine herbicides. google.com Future research could focus on designing novel 2-arylcyclopropylamine derivatives, such as the 4-chlorophenyl variant, as lead structures for new antifungal agents, leveraging the established antifungal potential of other complex amine derivatives. mdpi.commdpi.comnih.govresearchgate.net
Materials Science: In materials science, the strained cyclopropane ring offers unique properties when incorporated into polymer backbones or used as a monomer. nih.gov The rigidity of the ring can lead to materials with enhanced thermal and mechanical properties. While the direct application of this compound in materials is not widely documented, the use of functionalized cyclic monomers in polymerization is an active area of research. nih.gov The amine and aryl functionalities of this compound could be used to synthesize specialty polymers, cross-linkers for thermosets, or functional coatings where its specific electronic and steric features could be advantageous. biopacificmip.org
Q & A
Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)cyclopropan-1-amine?
Answer: The synthesis typically involves cyclopropanation and reductive amination strategies. A key method includes:
- Cyclopropane ring formation : Using [2+1] cycloaddition of dichlorocarbene to styrene derivatives, followed by amine functionalization.
- Reductive amination : Reacting cyclopropane ketones with ammonia or amines in the presence of reducing agents like sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) with acetic acid catalysis .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Chlorophenylcyclopropane ketone, NH₃, STAB, AcOH, DCE | Reductive amination to form primary amine |
| 2 | Column chromatography (silica gel, EtOAc/hexane) | Purification |
Key Challenges : Ensuring regioselectivity and minimizing byproducts like imine intermediates.
Q. How is the stereochemistry of this compound controlled during synthesis?
Answer: Stereochemical control is achieved via:
- Chiral catalysts : Use of enantioselective catalysts during cyclopropanation.
- Isomerization : Lewis acids (e.g., AlCl₃) convert cis isomers to trans isomers by disrupting cyclopropane ring strain .
- Crystallization : Selective crystallization of cis/trans isomers in solvents like ethanol or acetone .
Example : Trans-isomer enrichment via Lewis acid treatment at 60°C for 12 hours.
Q. What analytical techniques are used to characterize this compound?
Answer:
Note : X-ray diffraction is used for crystalline derivatives to resolve structural ambiguities .
Q. What safety precautions are required when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (P102, P201) .
- Storage : Keep in airtight containers at –20°C to prevent degradation. Hydrochloride salts (e.g., BD00857496) are preferred for stability .
First Aid : In case of skin contact, wash with soap and water; seek medical attention for persistent irritation .
Q. What physicochemical properties influence its reactivity in biological assays?
Answer:
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound?
Answer:
- Reagent Stoichiometry : Excess ammonia (2–3 eq.) improves reductive amination efficiency .
- Catalyst Screening : Test Bronsted/Lewis acids (e.g., AcOH vs. ZnCl₂) to enhance reaction rates.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve cyclopropanation yields vs. nonpolar alternatives .
Case Study : Substituting DCE with THF increased yield from 35% to 50% in a related cyclopropane synthesis .
Q. How can impurities in this compound be profiled under varying pH?
Answer:
- RP-HPLC Method :
- Column: C18 (250 mm × 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile/phosphate buffer (pH 3.0–7.0)
- Detection: UV at 254 nm
- pH-Dependent Stability : Acidic conditions (pH < 4) reduce degradation by stabilizing the protonated amine.
Q. How can contradictory stereochemical outcomes in synthesis be resolved?
Answer:
- Isomerization Studies : Use Lewis acids (e.g., AlCl₃) to equilibrate cis/trans isomers, favoring thermodynamically stable trans forms .
- Chiral Chromatography : Separate enantiomers using cellulose-based columns.
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic (cis) products; higher temps favor thermodynamic (trans) products .
Example : Treating cis-rich material with AlCl₃ in ethanol at 60°C for 6 hours yielded >90% trans isomer .
Q. What mechanistic insights explain its activity as a dual-target ligand (e.g., dopamine D3R/μ-opioid receptors)?
Answer:
- Molecular Docking : The cyclopropane ring’s rigidity aligns the 4-chlorophenyl group into hydrophobic receptor pockets.
- Structure-Activity Relationship (SAR) : Analogues with bulkier substituents (e.g., bromine) show reduced affinity, highlighting steric limitations .
- In Vitro Binding Assays : Competitive displacement assays using radiolabeled ligands (e.g., [³H]naltrexone for MOR) .
Data : Compound 112 (a derivative) showed IC₅₀ = 120 nM for D3R and 85 nM for MOR .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
Q. Stability Data :
| Form | Condition | Degradation (%) at 6 Months |
|---|---|---|
| Free Base | RT, light | 25% |
| Hydrochloride | 4°C, dark | <5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
